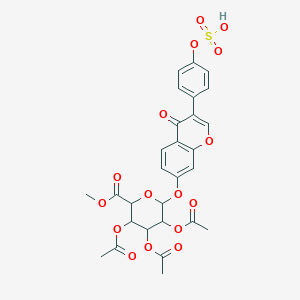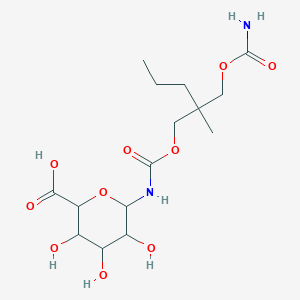![molecular formula C26H31NO9 B12289057 [6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)
[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Acetato de Papaveroxinolina es un compuesto químico que pertenece a la clase de los ésteres. Los ésteres son compuestos orgánicos derivados de ácidos carboxílicos y alcoholes. Son conocidos por sus agradables aromas y se utilizan ampliamente en las industrias de la perfumería y los aromas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (+)-Acetato de Papaveroxinolina normalmente implica la esterificación de (+)-Papaveroxinolina con ácido acético. Esta reacción está catalizada por un ácido, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar una conversión completa. La reacción se puede representar como sigue:
(+)-Papaveroxinolina+Ácido Acético→(+)-Acetato de Papaveroxinolina+Agua
Métodos de Producción Industrial
En un entorno industrial, la producción de (+)-Acetato de Papaveroxinolina puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico es común para acelerar el proceso de esterificación. La mezcla de reacción normalmente se calienta a unos 60-80°C y se mantiene bajo estas condiciones hasta que la reacción se completa. El producto se purifica entonces mediante destilación o recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(+)-Acetato de Papaveroxinolina experimenta varios tipos de reacciones químicas, incluyendo:
Hidrólisis: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir (+)-Papaveroxinolina y ácido acético.
Reducción: La reducción del grupo éster se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de un alcohol.
Sustitución: El grupo éster puede ser sustituido por nucleófilos en presencia de un catalizador.
Reactivos y Condiciones Comunes
Hidrólisis: La hidrólisis ácida implica el uso de un ácido fuerte como el ácido clorhídrico, mientras que la hidrólisis básica utiliza hidróxido de sodio.
Reducción: El hidruro de litio y aluminio es un agente reductor común que se utiliza en condiciones anhidras.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en presencia de un catalizador como el ácido sulfúrico.
Principales Productos Formados
Hidrólisis: (+)-Papaveroxinolina y ácido acético.
Reducción: Alcohol (+)-Papaveroxinolina.
Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(+)-Acetato de Papaveroxinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como material de partida para la preparación de otras moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en las industrias de la perfumería y los aromas debido a su agradable aroma.
Mecanismo De Acción
El mecanismo de acción del (+)-Acetato de Papaveroxinolina implica su interacción con dianas moleculares específicas. El grupo éster puede sufrir hidrólisis en sistemas biológicos, liberando (+)-Papaveroxinolina, que puede interactuar con receptores o enzimas celulares. Las vías y dianas moleculares exactas aún están en investigación, pero los estudios preliminares sugieren posibles interacciones con enzimas implicadas en la inflamación y el crecimiento microbiano.
Comparación Con Compuestos Similares
Compuestos Similares
Acetato de Etilo: Otro éster con propiedades químicas similares pero diferentes aplicaciones.
Butirato de Metilo: Conocido por su aroma afrutado, utilizado en la industria de los aromas.
Acetato de Isoamilo:
Singularidad
(+)-Acetato de Papaveroxinolina es único debido a su estructura química específica y sus posibles actividades biológicas. A diferencia de los ésteres más simples, ofrece una combinación de reactividad química y propiedades biológicas que lo hacen valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLMVUCRQGQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
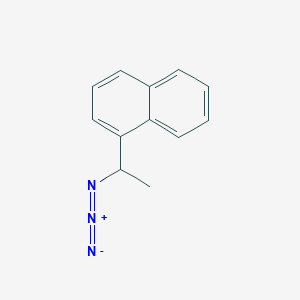
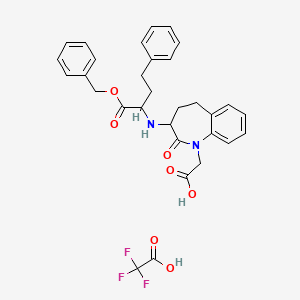
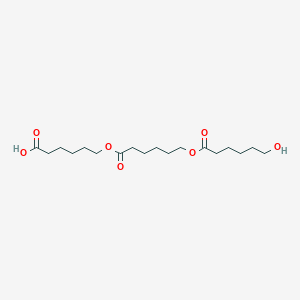
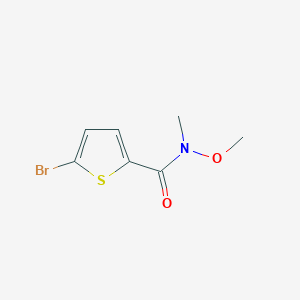
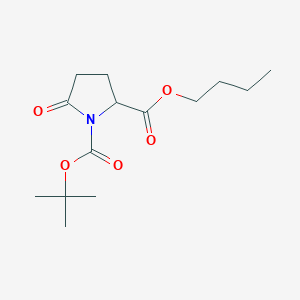

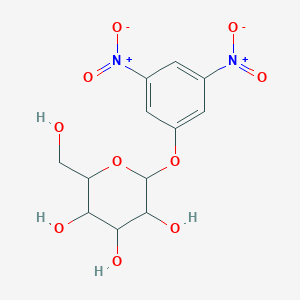
![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)

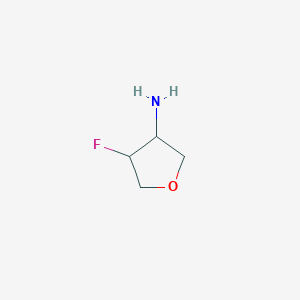
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
